3-(3-methoxy-1,2-oxazol-5-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Description
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Properties
Molecular Formula |
C11H13N3O3S |
|---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H13N3O3S/c1-7-6-12-11(18-7)13-9(15)4-3-8-5-10(16-2)14-17-8/h5-6H,3-4H2,1-2H3,(H,12,13,15) |
InChI Key |
XSQUWOKYZFQTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCC2=CC(=NO2)OC |
Origin of Product |
United States |
Biological Activity
The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Before delving into biological activities, it is essential to understand the chemical profile of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₄ |
| Molecular Weight | 275.26 g/mol |
| IUPAC Name | 3-(3-methoxy-1,2-oxazol-5-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide |
| CAS Number | 240799-45-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The oxazole and thiazole moieties are known to influence biological pathways by modulating receptor activity or enzymatic functions.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity related to neurotransmission or inflammation.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds indicates that modifications in the functional groups can significantly alter biological efficacy. For instance:
- Oxazole Substituents : Variations in the oxazole ring can enhance or reduce potency against specific biological targets.
- Thiazole Variants : The methyl group on the thiazole can influence lipophilicity and bioavailability.
Anticancer Activity
Studies have shown that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For example, derivatives of oxazole and thiazole have demonstrated IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT116 | 4.4 |
Antimicrobial Activity
The compound also shows potential antimicrobial activity. For instance, derivatives have been tested against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) demonstrating efficacy.
| Compound | Bacteria | MIC (µM) |
|---|---|---|
| Compound C | S. aureus | 16 |
| Compound D | E. faecalis | 8 |
Case Studies
- Study on Antitumor Activity : A recent study evaluated a series of oxazole derivatives, including our compound of interest, revealing significant antitumor activity in vitro against multiple cancer cell lines.
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole-containing compounds, highlighting their effectiveness against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
